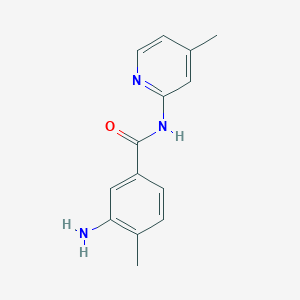

3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide

Descripción

3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS: 1019398-93-6) is a benzamide derivative with the molecular formula C₁₄H₁₅N₃O and a molecular weight of 241.29 g/mol . It features a benzamide core substituted with a 3-amino group, a 4-methyl group on the benzene ring, and a 4-methyl-2-pyridyl moiety as the amide substituent. The compound is typically stored at room temperature in a dry environment to maintain stability .

Propiedades

IUPAC Name |

3-amino-4-methyl-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-9-5-6-16-13(7-9)17-14(18)11-4-3-10(2)12(15)8-11/h3-8H,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLCXQAZTZTJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-pyridinecarboxylic acid and 3-amino-4-methylbenzoic acid.

Amide Bond Formation: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is activated using reagents like thionyl chloride or carbodiimides, followed by coupling with the amino group of 3-amino-4-methylbenzoic acid to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The methyl and pyridyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and catalysts are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features

The target compound’s structure is defined by its 3-amino-4-methylbenzene core and 4-methyl-2-pyridyl group. Key comparisons with structurally related compounds include:

- Halogenated Derivatives : The introduction of fluoro or iodo substituents (e.g., in 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide) increases molecular weight and introduces steric/electronic effects that may alter reactivity or binding interactions .

- Heterocyclic Modifications : Compounds like the imidazole- and trifluoromethyl-substituted benzamide (from ) demonstrate how bulky or electron-withdrawing groups can influence pharmacokinetic properties .

- Positional Isomerism: While the target compound has a 3-amino-4-methyl configuration, analogs such as 4-amino-3-methyl-N-(4-methyl-2-pyridyl)benzamide (CAS: 1019398-78-7) highlight how positional changes in substituents can lead to distinct physicochemical behaviors .

Physicochemical Properties

- In contrast, halogenated derivatives (e.g., 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide) exhibit higher molecular weights (355.15 g/mol) and likely lower aqueous solubility due to hydrophobic halogen atoms .

- Lipophilicity : The trifluoromethyl group in the imidazole-containing analog () enhances lipophilicity, which may improve membrane permeability in biological systems .

Actividad Biológica

3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is . It features an amine group, a methyl group, and a pyridyl moiety, which contribute to its unique chemical behavior and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The exact mechanism is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

The compound has also been evaluated for anticancer activity . In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.

- Receptor Binding : It potentially interacts with cellular receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Process Interference : The compound could disrupt normal cellular functions, leading to apoptosis or necrosis in targeted cells.

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Antimicrobial Activity : A study demonstrated that at concentrations above 50 µg/mL, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Anticancer Activity : In a series of experiments conducted on breast cancer cell lines, this compound was shown to induce apoptosis through caspase activation pathways, with an observed IC50 value of approximately 25 µM . Similar results were noted in prostate cancer models where the compound significantly reduced cell viability .

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 4-Methyl-N-(4-methyl-2-pyridyl)benzamide | Lacks amino group | Limited anticancer activity |

| 3-Amino-4-methyl-N-(2-pyridyl)benzamide | Different position of pyridyl group | Reduced antimicrobial efficacy |

| 3-Amino-4-methyl-N-(4-chloro-2-pyridyl)benzamide | Contains chloro instead of methyl group | Altered pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.